![molecular formula C23H16FN3 B6509069 8-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-67-0](/img/structure/B6509069.png)
8-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “8-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that belongs to the class of quinolines. Quinolines are a type of heterocyclic aromatic organic compound, which means they contain at least one atom that is not carbon in their ring structure . They are known for their wide range of biological and pharmacological activities .
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a neglected tropical disease, affects millions of people globally. The synthesized pyrazole derivative compound 13 exhibited superior antipromastigote activity against Leishmania aethiopica clinical isolate. Its IC50 value of 0.018 was significantly better than standard drugs like miltefosine and amphotericin B deoxycholate . This compound could serve as a potential pharmacophore for antileishmanial drug development.
Antimalarial Activity
Malaria remains a major global health concern. Compounds 14 and 15 from the same series demonstrated substantial inhibition effects against Plasmodium berghei, with suppression rates of 70.2% and 90.4%, respectively. These findings suggest that hydrazine-coupled pyrazole derivatives hold promise as antimalarial agents .
Molecular Docking Study
The molecular docking study on Lm-PTR1, complexed with Trimethoprim, supported the better antileishmanial activity of compound 13 . Understanding the binding interactions at the molecular level can guide further optimization of these derivatives .
Drug Resistance Mitigation
Given the emergence of drug-resistant Plasmodium falciparum, novel antimalarial agents are urgently needed. The unique structure of this pyrazole derivative warrants investigation into its potential to overcome resistance mechanisms .
Structure-Activity Relationship (SAR) Exploration
Researchers can explore the SAR of this compound by synthesizing analogs with modifications at different positions. By systematically varying substituents, they can identify key structural features responsible for the observed activities .
Pharmacokinetic and Toxicological Studies
Before clinical use, thorough pharmacokinetic and toxicological evaluations are essential. Researchers should assess absorption, distribution, metabolism, excretion, and potential adverse effects of these derivatives .
Mechanism of Action
Target of Action
The primary targets of 8-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to specific sites on the target organisms, leading to changes in their biological functions .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycles of leishmania and plasmodium, disrupting their ability to infect and proliferate within host cells .
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The compound has demonstrated potent antileishmanial and antimalarial activities . In vitro and in vivo studies have shown that it can inhibit the growth of Leishmania aethiopica and Plasmodium berghei, with one derivative showing superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively .
Action Environment
The action, efficacy, and stability of 8-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be influenced by various environmental factors . These could include the physiological conditions within the host organism, such as pH and temperature, as well as external factors like light and humidity .
properties
IUPAC Name |
8-fluoro-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3/c1-15-7-10-18(11-8-15)27-23-19-13-17(24)9-12-21(19)25-14-20(23)22(26-27)16-5-3-2-4-6-16/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGWXDPADRPSFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
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